molecular formula C36H38N2O6 B1212285 Obamegine CAS No. 479-37-8

Obamegine

Cat. No. B1212285
CAS RN: 479-37-8
M. Wt: 594.7 g/mol
InChI Key: XGEAUXVPBXUBKN-WUFINQPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obamegine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.

Scientific Research Applications

Alkaloid Isolation and Chromatography

Obamegine, an alkaloid, was isolated alongside oxyacanthine from Xanthorhiza simplicissima's rhizomes and roots. This isolation was part of a study focusing on the tertiary alkaloid fraction, separated using a chromatographic column of polyamide (nylon 66). The separation and identification of obamegine demonstrate its significance in phytochemical research and alkaloid studies (Knapp et al., 1967).

Pharmacological Activity

In pharmacological research, obamegine has been studied alongside thalistyline, another bisbenzylisoquinoline alkaloid. While thalistyline exhibited certain pharmacological properties, such as inhibiting respiration in anesthetized dogs and blocking neuromuscular transmission, obamegine did not show curare-like activity. However, both alkaloids were found to antagonize contractions induced by an alpha-adrenoreceptor agonist in isolated rabbit aorta and lower blood pressure in normotensive dogs. This study highlights the diverse pharmacological activities of different alkaloids, including obamegine (Banning et al., 1982).

properties

CAS RN

479-37-8

Product Name

Obamegine

Molecular Formula

C36H38N2O6

Molecular Weight

594.7 g/mol

IUPAC Name

(1S,14R)-20,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diol

InChI

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-30-17-22(7-10-29(30)39)16-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m0/s1

InChI Key

XGEAUXVPBXUBKN-WUFINQPMSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

synonyms

obamegine
obamegine, (1beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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